An In-depth Technical Guide to Tris(1-chloro-2-propyl) Phosphate-d18
An In-depth Technical Guide to Tris(1-chloro-2-propyl) Phosphate-d18
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and relevant toxicological context of Tris(1-chloro-2-propyl) phosphate-d18 (TCPP-d18). The document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled standards for quantitative analysis.
Core Chemical Properties
Tris(1-chloro-2-propyl) phosphate-d18 is the deuterated form of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant. The incorporation of eighteen deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]
Physicochemical Data
The fundamental chemical and physical properties of TCPP-d18 are summarized in the table below. These properties are primarily derived from supplier specifications and are comparable to its non-deuterated analogue.
| Property | Value | Reference |
| Chemical Name | Tris(1-chloro-2-propyl) phosphate-d18 | [1][2] |
| Synonyms | TCPP-d18, Tris(1-chloropropan-2-yl) phosphate-d18 | [1] |
| CAS Number | 1447569-78-9 | [1][2] |
| Molecular Formula | C₉D₁₈Cl₃O₄P | [1][2] |
| Molecular Weight | 345.68 g/mol | [1][2] |
| Appearance | Typically a neat substance or a solution (e.g., in acetonitrile) | |
| Purity | Often supplied with a purity of 98% or higher | |
| Storage | Store at room temperature, protected from light and moisture. |
Note: Some physical properties, such as boiling point and density, are often reported for the non-deuterated TCPP and are expected to be very similar for the deuterated version.
Synthesis and Isotopic Labeling
The commercial synthesis of TCPP involves the reaction of phosphorus oxychloride with propylene (B89431) oxide.[3][4] The production of the deuterated analogue, TCPP-d18, follows a similar synthetic route but utilizes a deuterated starting material. While specific proprietary synthesis methods for TCPP-d18 are not publicly detailed, the general principle of isotopic labeling involves incorporating stable isotopes, in this case, deuterium, into the molecular structure. This is typically achieved by using a deuterated precursor in the synthesis process.
Analytical Applications and Experimental Protocols
The primary application of Tris(1-chloro-2-propyl) phosphate-d18 is as an internal standard in quantitative analytical methods, particularly for the determination of TCPP in various matrices such as environmental samples (water, dust, soil) and biological fluids.[1] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.
Quantification of Organophosphate Flame Retardants in Water by UHPLC-MS/MS
This section details a representative experimental protocol for the analysis of TCPP in water samples using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with TCPP-d18 as an internal standard.
3.1.1. Sample Preparation: Solid Phase Extraction (SPE)
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Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) is conditioned sequentially with 6 mL of a methanol (B129727):dichloromethane (1:1 v/v) mixture, 6 mL of methanol, and 6 mL of ultrapure water.
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Sample Loading: A 500 mL water sample, spiked with a known concentration of TCPP-d18 internal standard solution, is passed through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
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Cartridge Washing: The cartridge is washed with a specific volume of ultrapure water to remove interfering substances.
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Cartridge Drying: The cartridge is dried under vacuum for a minimum of 15 minutes.
-
Elution: The retained analytes and the internal standard are eluted from the cartridge with 10 mL of a methanol:dichloromethane (50:50 v/v) mixture.
-
Concentration: The eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.
3.1.2. Instrumental Analysis: UHPLC-MS/MS
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Chromatographic Separation:
-
UHPLC System: A standard ultra-high-performance liquid chromatography system.
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Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A typical flow rate for UHPLC is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Detection:
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both TCPP and TCPP-d18 are monitored for quantification and confirmation.
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| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TCPP | [Value] | [Value] |
| TCPP-d18 | [Value] | [Value] |
Note: The exact m/z values for precursor and product ions should be optimized based on the specific instrument and experimental conditions.
Rationale for Monitoring: Toxicological Profile of TCPP
The importance of accurately quantifying TCPP in various environments stems from its potential adverse health effects. While TCPP-d18 itself is used in minute quantities for analytical purposes and is not considered a toxicological threat, the non-deuterated parent compound has been shown to exhibit toxicity.
Studies have indicated that TCPP can induce genotoxicity and apoptosis in human cells. Exposure to TCPP has been linked to oxidative stress and mitochondrial dysfunction. Concerns about its potential impact on human health and the environment necessitate sensitive and accurate monitoring, which is facilitated by the use of its deuterated internal standard.
Visualizations
Experimental Workflow for TCPP Analysis
Caption: Workflow for the analysis of TCPP in water samples.
Logical Relationship Diagram
References
- 1. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems | MDPI [mdpi.com]
- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
